molecular formula C8H6Br2O B12828593 2,2-Dibromo-2-phenylacetaldehyde

2,2-Dibromo-2-phenylacetaldehyde

Cat. No.: B12828593
M. Wt: 277.94 g/mol
InChI Key: YHYFFYRLFYOIGN-UHFFFAOYSA-N
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Description

2,2-Dibromo-2-phenylacetaldehyde (C₈H₆Br₂O) is a halogenated aromatic aldehyde characterized by two bromine atoms attached to the alpha-carbon of a phenylacetaldehyde backbone.

Properties

Molecular Formula

C8H6Br2O

Molecular Weight

277.94 g/mol

IUPAC Name

2,2-dibromo-2-phenylacetaldehyde

InChI

InChI=1S/C8H6Br2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-6H

InChI Key

YHYFFYRLFYOIGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=O)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dibromo-2-phenylacetaldehyde can be synthesized through the bromination of phenylacetaldehyde. The reaction typically involves the addition of bromine to phenylacetaldehyde in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the dibromo compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-2-phenylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dibromo-2-phenylacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dibromo-2-phenylacetaldehyde involves its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, further influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

  • Molecular Formula : C₁₄H₁₂O₃
  • Functional Groups : Carboxylic acid (–COOH), hydroxyl (–OH), and two phenyl groups.
  • Key Differences : Unlike 2,2-Dibromo-2-phenylacetaldehyde, benzilic acid lacks bromine and features a carboxylic acid group instead of an aldehyde. This structural variation makes benzilic acid less electrophilic but more acidic (pKa ~3.0). Benzilic acid is widely used in pharmaceutical synthesis, whereas the aldehyde group in this compound may render it more reactive in nucleophilic addition reactions .

2,2-Dibromo-2-cyanoacetamide

  • Molecular Formula : C₃H₂Br₂N₂O
  • Functional Groups: Amide (–CONH₂), cyano (–CN), and dibromo substitution.
  • Key Differences : This compound shares the dibromo motif but lacks the aromatic phenyl group and aldehyde functionality. Its applications are primarily in biocides or polymer synthesis, whereas the phenyl group in this compound may enhance its utility in aromatic coupling reactions .

Halogenated Compounds

Dibromoacetic Acid (DBAA)

  • Molecular Formula : C₂H₂Br₂O₂
  • Functional Groups : Carboxylic acid (–COOH) and dibromo substitution.
  • DBAA’s aqueous solubility (1.2 g/L) contrasts with the likely lower solubility of the phenylacetaldehyde derivative due to hydrophobicity .

Phenyl-Containing Derivatives

Methyl 2-Phenylacetoacetate

  • Molecular Formula : C₁₁H₁₂O₃
  • Functional Groups : Ester (–COOR), ketone (–CO–), and phenyl group.
  • Key Differences : This compound is a stable crystalline solid used in amphetamine synthesis. The ketone and ester groups reduce its reactivity compared to the aldehyde in this compound, which may undergo oxidation or condensation reactions more readily .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Functional Groups Reactivity/Applications Hazards
This compound C₈H₆Br₂O 265.94 Aldehyde, dibromo, phenyl Nucleophilic addition, synthetic intermediate Not fully characterized
Benzilic acid C₁₄H₁₂O₃ 228.24 Carboxylic acid, hydroxyl, phenyl Pharmaceutical synthesis, ligand preparation Irritant
Dibromoacetic acid (DBAA) C₂H₂Br₂O₂ 217.85 Carboxylic acid, dibromo Disinfection byproduct, environmental pollutant Suspected carcinogen
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Ester, ketone, phenyl Amphetamine precursor, stable crystalline solid Stable under storage

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